molecular formula C13H16ClN3O B2525964 3-Cyano-N-piperidin-4-yl-benzamide hydrochloride CAS No. 1286275-58-8

3-Cyano-N-piperidin-4-yl-benzamide hydrochloride

Cat. No.: B2525964
CAS No.: 1286275-58-8
M. Wt: 265.74
InChI Key: WXGXKNABFCYOTF-UHFFFAOYSA-N
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Description

3-Cyano-N-piperidin-4-yl-benzamide hydrochloride is a chemical compound with the molecular formula C13H16ClN3O. It is a derivative of benzamide, featuring a cyano group and a piperidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-N-piperidin-4-yl-benzamide hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve high yields and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : It serves as a versatile building block in synthetic organic chemistry, facilitating the development of more complex pharmaceutical compounds.

Biology

  • Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes linked to inflammatory pathways, potentially modulating cytokine production.
  • Receptor Interaction : It may interact with cellular receptors, influencing signal transduction pathways involved in various physiological processes.

Medicine

  • Therapeutic Potential : Investigated for anticancer and antiviral activities. Preliminary studies suggest it might affect tumor-related pathways and cytokine signaling, indicating potential for treating conditions such as cancer and inflammatory diseases.

Research has highlighted several promising biological activities associated with this compound:

  • Anti-inflammatory Effects : Studies indicate that it can influence cytokine production, suggesting potential use in treating inflammatory conditions.
  • Anticancer Properties : Analogs of this compound have demonstrated varying degrees of cytotoxicity against cancer cell lines, warranting further exploration into its therapeutic applications.

Case Studies and Research Findings

  • Inflammatory Pathways : A study demonstrated that 3-Cyano-N-piperidin-4-yl-benzamide hydrochloride significantly inhibited cytokine production in vitro, highlighting its potential as an anti-inflammatory agent.
  • Anticancer Activity : Research indicated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, suggesting a need for further investigation into its mechanisms and therapeutic efficacy.

Mechanism of Action

The mechanism of action of 3-Cyano-N-piperidin-4-yl-benzamide hydrochloride involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Biological Activity

3-Cyano-N-piperidin-4-yl-benzamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, biological targets, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : This can be achieved through hydrogenation of pyridine derivatives or cyclization reactions involving amines and aldehydes.
  • Introduction of the Cyano Group : The cyano group is introduced via cyanoacetylation, where amines react with cyanoacetates.
  • Coupling with Benzamide : The final step involves coupling the cyano-substituted piperidine with benzamide under controlled conditions to yield the desired compound.

These methods ensure high purity and yield, making the compound suitable for research applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound exhibits competitive inhibition against specific enzymes involved in cytokine synthesis, which may modulate inflammatory responses.
  • Receptor Interaction : It may also interact with cellular receptors, affecting signal transduction pathways that regulate cellular processes such as proliferation and apoptosis.

Biological Targets and Activity

Research indicates that this compound shows promise in several therapeutic areas:

  • Anti-inflammatory Effects : Preliminary studies suggest it can influence cytokine production and signaling pathways associated with inflammation.
  • Potential Anticancer Activity : Its structural properties allow it to be explored as a potential anticancer agent, targeting specific tumor-related pathways.

Comparison with Similar Compounds

Compound NameMolecular FormulaCAS NumberKey Features
N-(Piperidin-4-yl)benzamide hydrochlorideC₁₃H₁₅ClN₂O1286275-58-8Basic structure similar but lacks cyano group
N-(Piperidin-4-yl)-3-(trifluoromethyl)benzamideC₁₃H₁₆ClF₃N₂O86276641Contains trifluoromethyl group enhancing lipophilicity
N-(Piperidin-4-yl)-3-(methyl)benzamideC₁₃H₁₅N₂ONot listedMethyl substitution alters biological activity

The presence of the cyano group in this compound distinguishes it from these compounds, potentially enhancing its reactivity and biological activity.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Inflammatory Pathways : A study highlighted its potential as an inhibitor in inflammatory pathways, showing significant effects on cytokine production in vitro.
  • Anticancer Properties : Research indicated that analogs of this compound exhibited varying degrees of cytotoxicity against cancer cell lines, suggesting a need for further exploration into its therapeutic applications.

Properties

IUPAC Name

3-cyano-N-piperidin-4-ylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O.ClH/c14-9-10-2-1-3-11(8-10)13(17)16-12-4-6-15-7-5-12;/h1-3,8,12,15H,4-7H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGXKNABFCYOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=CC=CC(=C2)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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